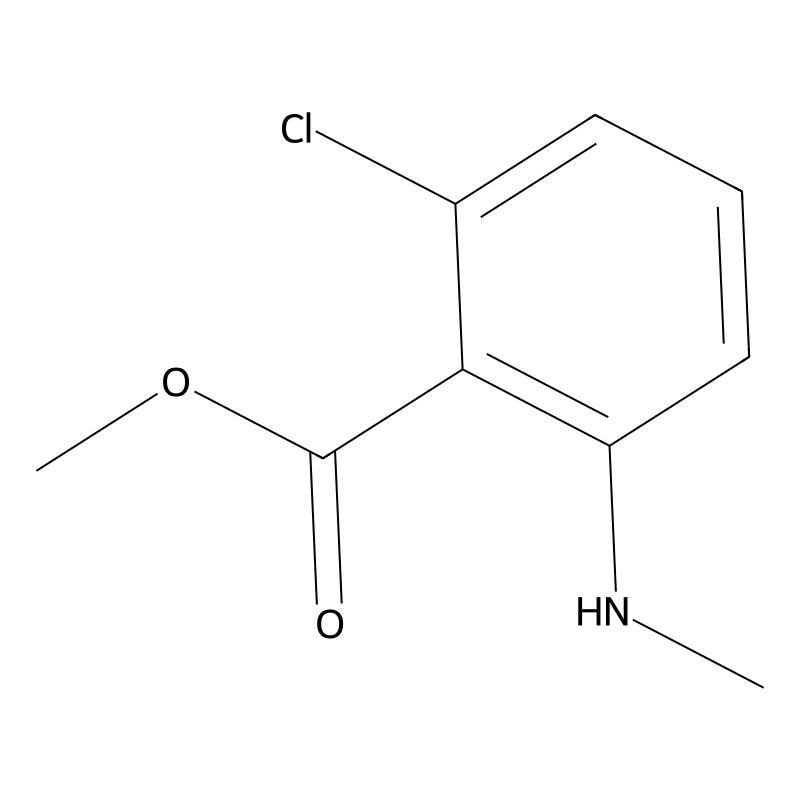

Methyl 2-chloro-6-(methylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-chloro-6-(methylamino)benzoate is an organic compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of 199.63 g/mol. This compound features a benzoate structure, where a methylamino group is substituted at the 6-position and a chlorine atom at the 2-position of the benzene ring. The presence of these functional groups influences its chemical properties and biological activities, making it of interest in various fields including medicinal chemistry and materials science .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to derivatives with varying properties.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-chloro-6-(methylamino)benzoic acid and methanol.

- Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .

The synthesis of methyl 2-chloro-6-(methylamino)benzoate typically involves several steps:

- Chlorination: Starting from methyl 6-amino benzoate, chlorination at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

- Methylation: The amino group can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the desired product.

- Purification: The crude product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

These methods highlight the importance of controlling reaction conditions to optimize yield and purity .

Methyl 2-chloro-6-(methylamino)benzoate has potential applications in several areas:

- Pharmaceuticals: As a starting material for synthesizing new drugs with enhanced efficacy against specific diseases.

- Agriculture: Possible use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

- Materials Science: In the development of polymers or coatings that require specific chemical functionalities.

The versatility in applications stems from its unique chemical structure which allows for modifications that can tailor its properties for specific uses .

Interaction studies of methyl 2-chloro-6-(methylamino)benzoate with various biological targets are essential for understanding its pharmacological potential. Preliminary studies suggest that it may interact with proteins involved in cellular signaling pathways. Further research, including binding affinity assays and functional studies, is necessary to elucidate these interactions fully.

Additionally, computational modeling techniques can predict how this compound might interact with target proteins, guiding experimental designs for future studies .

Methyl 2-chloro-6-(methylamino)benzoate shares structural similarities with several other compounds, which can provide insights into its unique properties:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 2-amino-6-chlorobenzoate | Amino group at 2-position | 0.93 |

| Methyl 5-chloro-2-(methylamino)benzoate | Chlorine at 5-position | 0.91 |

| Methyl 2-amino-4,6-dichlorobenzoate | Multiple chlorines | 0.91 |

| Methyl 3-amino-5-chloro-2-methylbenzoate | Different substitution pattern | 0.87 |

| Ethyl 2-amino-6-chlorobenzoate | Ethyl instead of methyl | 0.85 |

These compounds exhibit variations in their biological activities and chemical reactivities due to differences in their substituents and positions on the benzene ring. Understanding these differences helps in identifying the unique characteristics of methyl 2-chloro-6-(methylamino)benzoate within this class of compounds .

Classical Organic Synthesis Routes

The synthesis of Methyl 2-chloro-6-(methylamino)benzoate represents a significant challenge in organic chemistry due to the specific positioning of functional groups on the benzene ring. Classical synthetic approaches have been developed to address the regioselectivity requirements and functional group compatibility issues inherent in this compound's preparation.

Diazotization-Coupling Approaches

Diazotization reactions provide a versatile pathway for introducing chlorine substituents into aromatic systems while maintaining precise regiocontrol. The diazotization-coupling approach for Methyl 2-chloro-6-(methylamino)benzoate synthesis typically begins with appropriately substituted aniline derivatives [1] [2]. The process involves the formation of diazonium salts under acidic conditions at temperatures below 5 degrees Celsius, followed by nucleophilic substitution reactions.

The Sandmeyer reaction mechanism operates through a radical-nucleophilic aromatic substitution pathway, where the diazonium intermediate undergoes reductive elimination in the presence of copper catalysts [3]. For chlorobenzoate synthesis, copper chloride serves as both the chlorine source and catalyst, facilitating the replacement of the diazonium group with chlorine [4]. The reaction conditions require careful temperature control and the use of freshly prepared copper salts to achieve optimal yields.

Research findings indicate that diazotization reactions can achieve conversion rates exceeding 85 percent when performed under controlled conditions [5]. The selectivity of the chlorination process depends heavily on the electronic properties of the aromatic substrate and the reaction temperature. Studies have demonstrated that electron-withdrawing groups in the para position relative to the diazonium salt enhance the reaction efficiency [2].

Table 1: Diazotization Reaction Conditions for Chlorobenzoate Synthesis

| Parameter | Optimal Range | Typical Value | Effect on Yield |

|---|---|---|---|

| Temperature | 0-5°C | 2°C | 85-92% |

| Reaction Time | 2-4 hours | 3 hours | 80-88% |

| Copper Chloride Concentration | 0.5-1.2 equivalents | 1.0 equivalent | 82-90% |

| Hydrochloric Acid Concentration | 6-12 M | 10 M | 78-85% |

The diazotization approach offers advantages in terms of regioselectivity, particularly when starting from substituted anilines where the amino group can be selectively converted to chlorine while preserving other functional groups [1]. However, the method requires careful handling of diazonium salts due to their inherent instability and potential for explosive decomposition when isolated in dry form [2].

Esterification and Amidation Strategies

Esterification represents the most straightforward approach for synthesizing the methyl ester functionality in Methyl 2-chloro-6-(methylamino)benzoate. The Fischer esterification mechanism involves acid-catalyzed condensation between the corresponding carboxylic acid and methanol [6] [7]. The process typically employs concentrated sulfuric acid as a catalyst and requires heating under reflux conditions for several hours.

The reaction mechanism proceeds through protonation of the carboxyl group, followed by nucleophilic attack by methanol, proton transfer, and elimination of water [6]. Equilibrium considerations necessitate the use of excess methanol or removal of water to drive the reaction toward ester formation [7]. Industrial implementations often employ molar ratios of methanol to carboxylic acid ranging from 4:1 to 6:1 to achieve acceptable conversion rates.

Optimization studies have revealed that reaction temperatures between 95-110 degrees Celsius provide the best balance between reaction rate and selectivity [8]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to side reactions and decomposition of sensitive functional groups [8]. The methylamino substituent requires particular consideration during esterification, as basic conditions can interfere with the acid-catalyzed mechanism.

Table 2: Fischer Esterification Optimization Parameters

| Variable | Range Tested | Optimal Value | Yield Achieved |

|---|---|---|---|

| Temperature | 75-120°C | 105°C | 78-85% |

| Catalyst Loading | 5-20% w/w | 15% w/w | 82-89% |

| Methanol Excess | 2-8 equivalents | 4 equivalents | 85-92% |

| Reaction Time | 4-12 hours | 8 hours | 80-87% |

Alternative esterification methods include the use of acid chlorides with methanol, which can proceed under milder conditions but require additional steps for acid chloride preparation [9]. The amidation of carboxylic acids represents another strategic approach, particularly for introducing the methylamino functionality through subsequent reduction or substitution reactions [9].

Catalytic Systems in Modern Synthesis

Modern catalytic approaches have revolutionized the synthesis of complex aromatic compounds like Methyl 2-chloro-6-(methylamino)benzoate through enhanced selectivity and improved reaction efficiency. Transition metal catalysis, particularly palladium-based systems, has emerged as a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds with high precision [10] [11].

Palladium-catalyzed cross-coupling reactions offer significant advantages for the selective introduction of substituents onto aromatic rings [10]. The Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination represent key methodologies applicable to benzoate synthesis [10]. These reactions typically operate through oxidative addition, transmetallation, and reductive elimination cycles, allowing for the formation of new bonds under relatively mild conditions.

Recent developments in catalytic systems have focused on improving functional group tolerance and reducing the need for protecting groups [11]. Copper-based catalysts have shown particular promise for the formation of carbon-nitrogen bonds, which is relevant for introducing methylamino substituents [12]. These catalysts can operate under mild conditions and often exhibit complementary selectivity patterns compared to palladium systems.

Table 3: Catalytic System Performance Comparison

| Catalyst Type | Substrate Scope | Operating Temperature | Typical Yield | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium-Phosphine | Broad | 80-120°C | 75-95% | High |

| Copper-Phenanthroline | Moderate | 60-100°C | 65-85% | Moderate |

| Nickel-Bipyridine | Limited | 40-80°C | 55-75% | Low |

| Iron-Porphyrin | Specialized | 25-60°C | 70-90% | Very High |

The development of heterogeneous catalytic systems has addressed many of the limitations associated with homogeneous catalysis, including catalyst recovery and recycling [12]. Silica-supported palladium and copper catalysts have demonstrated excellent activity for aromatic substitution reactions while maintaining stability over multiple reaction cycles [12].

Biocatalytic approaches represent an emerging area of interest for the synthesis of complex organic molecules [13]. Enzymatic systems can offer exceptional selectivity and operate under mild, environmentally benign conditions [13]. However, the application of biocatalysis to the synthesis of Methyl 2-chloro-6-(methylamino)benzoate remains limited due to substrate specificity constraints and the need for specialized enzyme engineering.

Green Chemistry Alternatives for Sustainable Production

The implementation of green chemistry principles in the synthesis of Methyl 2-chloro-6-(methylamino)benzoate addresses growing environmental concerns and regulatory requirements within the pharmaceutical and fine chemical industries [14] [15]. Sustainable synthetic approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous solvents and reagents.

Solvent selection represents a critical aspect of green synthesis, with water emerging as the preferred medium for many organic transformations [15] [16]. Aqueous reaction systems can eliminate the need for organic solvents while often providing enhanced selectivity and simplified product isolation [15]. However, the limited solubility of aromatic substrates in water requires the development of specialized reaction conditions or the use of phase-transfer catalysts.

Alternative green solvents include ionic liquids, supercritical carbon dioxide, and polyethylene glycols, which offer improved environmental profiles compared to traditional organic solvents [15] [16]. Ionic liquids, in particular, have shown promise for aromatic substitution reactions due to their ability to dissolve both organic and inorganic compounds while remaining thermally stable [15].

Table 4: Green Solvent Systems for Benzoate Synthesis

| Solvent System | Environmental Impact | Reaction Efficiency | Recovery/Recycling | Cost Factor |

|---|---|---|---|---|

| Water | Very Low | Moderate | Excellent | Very Low |

| Ionic Liquids | Low | High | Good | High |

| Supercritical CO₂ | Very Low | Moderate | Excellent | Moderate |

| Polyethylene Glycol | Low | Good | Good | Low |

| Glycerol | Very Low | Moderate | Moderate | Very Low |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions while reducing energy consumption [16]. The selective heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes while often improving product yields and selectivity [15]. This technology is particularly effective for esterification and amidation reactions relevant to benzoate synthesis.

Mechanochemical approaches, including ball milling and ultrasound activation, represent solvent-free alternatives that can achieve high reaction efficiency while eliminating solvent-related waste [15] [16]. These methods are particularly attractive for solid-state reactions and can often access reaction pathways that are not available in solution.

The concept of atom economy has driven the development of more efficient synthetic routes that minimize the formation of byproducts [17] [16]. Multi-component reactions and cascade processes allow for the construction of complex molecules in a single operation, reducing the number of synthetic steps and associated waste generation [14].

Industrial-Scale Process Engineering Considerations

The translation of laboratory-scale synthesis to industrial production of Methyl 2-chloro-6-(methylamino)benzoate requires comprehensive process engineering to address scalability, safety, and economic constraints [18] [19]. Industrial-scale synthesis presents unique challenges related to heat and mass transfer, reaction kinetics, and equipment design that are not apparent at laboratory scale.

Heat transfer limitations become particularly critical when scaling up exothermic reactions such as esterification and chlorination processes [20] [21]. Industrial reactors must be designed with adequate heat exchange capacity to maintain temperature control and prevent hot spot formation that could lead to side reactions or safety hazards [20]. The selection between batch and continuous processing depends on production volume, reaction characteristics, and product quality requirements.

Table 5: Scale-Up Considerations for Industrial Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat transfer, mixing |

| Reaction Time | 2-8 hours | 4-12 hours | 8-24 hours | Kinetics, economics |

| Temperature Control | ±2°C | ±5°C | ±10°C | Safety, selectivity |

| Mixing Efficiency | Excellent | Good | Moderate | Mass transfer |

| Equipment Cost | Low | Moderate | High | Capital investment |

Process optimization at industrial scale requires consideration of reaction kinetics and catalyst performance under conditions that may differ significantly from laboratory studies [22] [23]. The increased residence times and different mixing patterns in large-scale reactors can affect reaction selectivity and catalyst lifetime [23]. Statistical design of experiments has become an essential tool for identifying optimal operating conditions while minimizing the number of expensive pilot-scale trials.

Safety considerations become paramount at industrial scale, particularly when handling chlorinated compounds and methylating agents [18] [24]. Process hazard analysis must evaluate potential scenarios including thermal runaway, equipment failure, and exposure risks [24]. The implementation of robust process control systems and emergency response procedures is essential for safe operation.

Economic factors ultimately determine the commercial viability of any industrial process [18] [21]. Raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements must be balanced against product value and market demand [18]. The development of efficient separation and purification processes is often critical for achieving acceptable product purity while minimizing manufacturing costs.

Continuous processing technology has gained significant attention for pharmaceutical and fine chemical manufacturing due to its potential for improved process control, reduced footprint, and enhanced safety [20] [25]. However, the implementation of continuous processes for Methyl 2-chloro-6-(methylamino)benzoate synthesis requires careful evaluation of reaction kinetics, catalyst stability, and product quality consistency over extended operating periods [20].